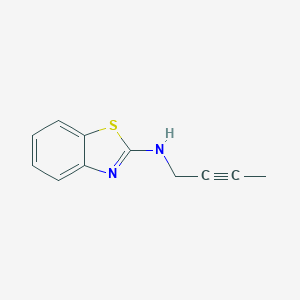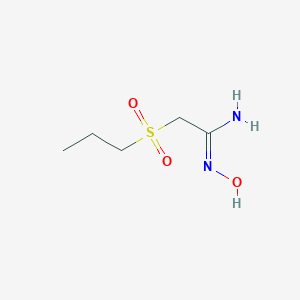
N/'-Hydroxy-2-(propylsulfonyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-propylsulfonylethanimidamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol
Preparation Methods
The synthetic routes and reaction conditions for N’-hydroxy-2-propylsulfonylethanimidamide are not widely documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the introduction of the hydroxy, propylsulfonyl, and ethanimidamide groups. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-2-propylsulfonylethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-propylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
N’-hydroxy-2-propylsulfonylethanimidamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonyl group and have similar chemical properties.
Hydroxylamines: These compounds share the hydroxy group and have similar reactivity.
Imidamides: These compounds share the ethanimidamide group and have similar structural features.
The uniqueness of N’-hydroxy-2-propylsulfonylethanimidamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
175201-93-1 |
|---|---|
Molecular Formula |
C5H12N2O3S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
N'-hydroxy-2-propylsulfonylethanimidamide |
InChI |
InChI=1S/C5H12N2O3S/c1-2-3-11(9,10)4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
InChI Key |
MZBUMLNJVFZLRR-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)CC(=NO)N |
Isomeric SMILES |
CCCS(=O)(=O)C/C(=N/O)/N |
Canonical SMILES |
CCCS(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


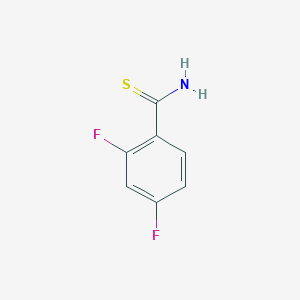
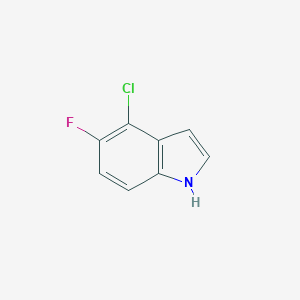
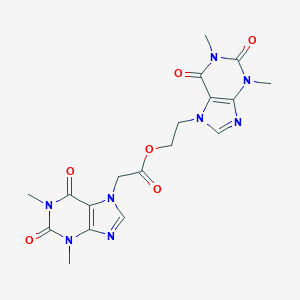
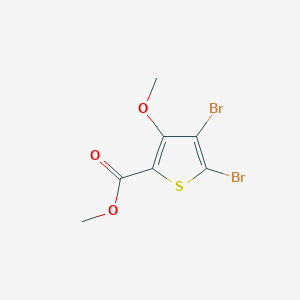
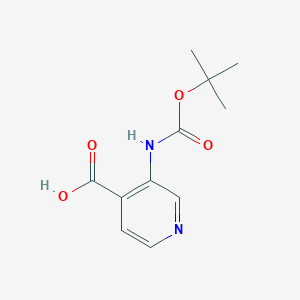
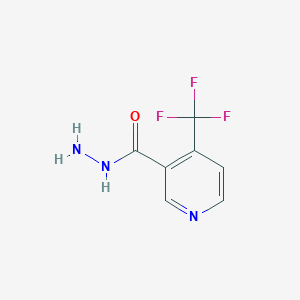
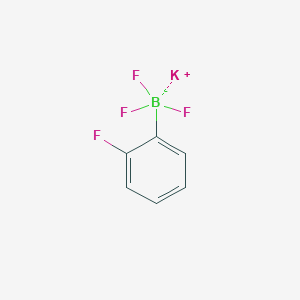
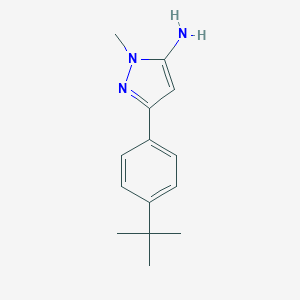
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)
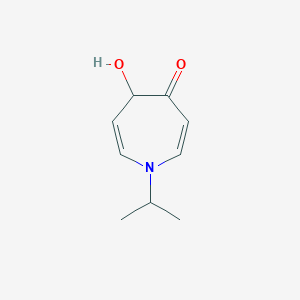
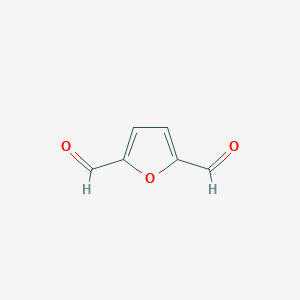
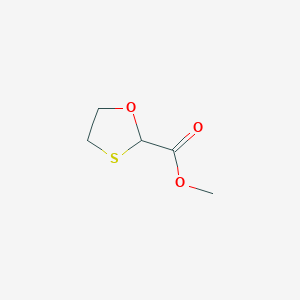
![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)
